5-(2-Methyl-3-nitrophenyl)-2-furaldehyde
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Overview
Description
5-(2-Methyl-3-nitrophenyl)-2-furaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-methyl-3-nitrophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde typically involves the reaction of 2-methyl-3-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base catalyst such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-3-nitrophenyl)-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(2-Methyl-3-nitrophenyl)-2-furancarboxylic acid.
Reduction: 5-(2-Methyl-3-aminophenyl)-2-furaldehyde.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(2-Methyl-3-nitrophenyl)-2-furaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-nitrophenol
- 2-Methyl-3-nitrobenzaldehyde
- 5-Methyl-2-furaldehyde
Comparison
Compared to similar compounds, 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-(2-methyl-3-nitrophenyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-8-10(3-2-4-11(8)13(15)16)12-6-5-9(7-14)17-12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGSNDUGWLEBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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